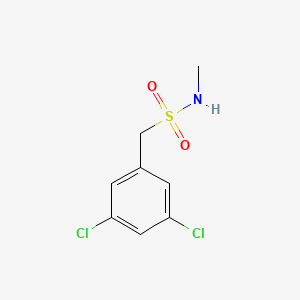
1-(3,5-Dichlorophenyl)-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichlorophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 3,5-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
3,5-Dichloroaniline+Methanesulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonamide moiety can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3,5-Dichlorophenyl)-N-methylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of protein function.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dichlorophenyl)-N-methylurea
- 1-(3,5-Dichlorophenyl)-N-methylcarbamate
- 1-(3,5-Dichlorophenyl)-N-methylsulfonylurea
Uniqueness
1-(3,5-Dichlorophenyl)-N-methylmethanesulfonamide is unique due to its specific combination of a dichlorophenyl group and a methanesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H9Cl2NO2S |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-11-14(12,13)5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3 |
InChI Key |
PGGZMNWIXVIKEG-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13273658.png)
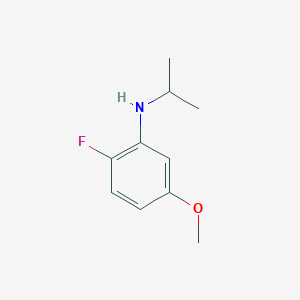
![3-[(1-Methoxypropan-2-yl)amino]benzonitrile](/img/structure/B13273668.png)
![2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13273670.png)
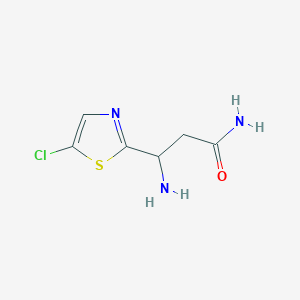
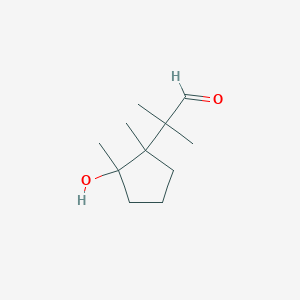
amine](/img/structure/B13273682.png)


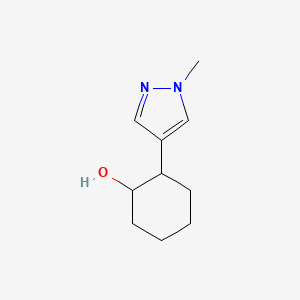
![4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13273698.png)
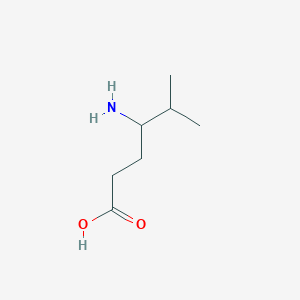
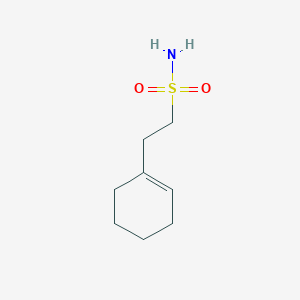
![1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol](/img/structure/B13273724.png)
